4-amino-N-méthylbenzamide

Vue d'ensemble

Description

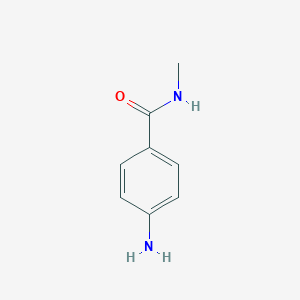

4-Amino-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

4-Amino-N-methylbenzamide has been investigated for its anticancer properties. Research indicates that derivatives of this compound can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have shown that compounds containing the 4-(aminomethyl)benzamide fragment exhibit potent inhibitory activity against multiple RTKs, including EGFR and PDGFR . In one study, specific analogues demonstrated over 90% inhibition at low concentrations (10 nM), highlighting their potential as therapeutic agents against cancers driven by these pathways.

Inflammation Modulation

The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest that 4-amino-N-methylbenzamide may influence various biological pathways associated with inflammation, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

Case Study: Anticancer Activity

A detailed investigation into the anticancer effects of new derivatives of 4-amino-N-methylbenzamide was reported in a study where various compounds were synthesized and tested against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard reference drugs, suggesting their potential as novel anticancer agents .

Case Study: Protein Interaction Inhibition

Another study focused on the discovery of new inhibitors for protein-protein interactions involving Hsp90-Cdc37 using ligand-based virtual screening. The study identified several promising candidates based on their structural similarity to 4-amino-N-methylbenzamide, emphasizing its role as a scaffold for developing new therapeutic agents targeting protein interactions involved in cancer and other diseases .

Data Table: Summary of Biological Activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methylbenzamide typically involves the reduction of N-methyl-4-nitrobenzamide. One common method includes the following steps:

- Dissolve N-methyl-4-nitrobenzamide in tetrahydrofuran (THF).

- Add a mixture of ammonium chloride in water and methanol to the solution.

- Gradually add zinc powder to the reaction mixture while stirring.

- After the reaction is complete, filter the mixture over celite, concentrate the filtrate, and extract with ethyl acetate.

- Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain 4-amino-N-methylbenzamide .

Industrial Production Methods: Industrial production methods for 4-amino-N-methylbenzamide may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-N-methylbenzamide can undergo various chemical reactions, including:

Reduction: The nitro group in N-methyl-4-nitrobenzamide is reduced to an amino group to form 4-amino-N-methylbenzamide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

Reduction: Zinc powder and ammonium chloride in a mixture of water and methanol.

Substitution: Various nucleophiles under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Reduction: 4-Amino-N-methylbenzamide.

Substitution: Substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding oxidation products such as nitroso or nitro derivatives.

Mécanisme D'action

The mechanism of action of 4-amino-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

4-Aminobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.

N-Methylbenzamide: Similar structure but lacks the amino group on the benzene ring.

4-Nitro-N-methylbenzamide: Precursor in the synthesis of 4-amino-N-methylbenzamide, with a nitro group instead of an amino group.

Uniqueness: 4-Amino-N-methylbenzamide is unique due to the presence of both an amino group and a methyl-substituted amide group, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Amino-N-methylbenzamide (CAS No: 6274-22-2) is an organic compound with significant implications in various biological activities. Its structure, characterized by an amino group and a methyl group attached to a benzamide, positions it as a potential candidate for therapeutic applications. This article delves into the biological activity of 4-amino-N-methylbenzamide, summarizing research findings, case studies, and relevant data.

The molecular formula of 4-amino-N-methylbenzamide is . It has a molar mass of 150.18 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the amino and methyl groups, which influence its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molar Mass | 150.18 g/mol |

| CAS Number | 6274-22-2 |

| Solubility | Soluble in water |

| Melting Point | 130-132 °C |

Antimicrobial Properties

Research has indicated that 4-amino-N-methylbenzamide exhibits antimicrobial activity against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of 4-amino-N-methylbenzamide. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways .

Neuroprotective Activity

Recent investigations have explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of 4-amino-N-methylbenzamide resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest its potential application in conditions like Alzheimer's disease .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with a topical formulation containing 4-amino-N-methylbenzamide showed a notable reduction in infection rates compared to placebo groups .

- Neuroprotection in Animal Models : In a study using transgenic mice models for Alzheimer's disease, treatment with this compound led to improved memory retention and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .

Propriétés

IUPAC Name |

4-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGFYNSCWICYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284370 | |

| Record name | 4-amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-22-2 | |

| Record name | 6274-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the solid-state reaction in synthesizing N-methyl-4-(4-nitrobenzylidene amino)benzamide from 4-amino-N-methylbenzamide?

A1: The solid-state reaction offers a more environmentally friendly and efficient method for synthesizing the Schiff base N-methyl-4-(4-nitrobenzylidene amino)benzamide. [] This approach eliminates the need for solvents, reduces waste, and often results in higher yields compared to traditional solution-based methods. [] The reaction occurs by grinding 4-amino-N-methylbenzamide and 4-nitrobenzaldehyde together at room temperature, leading to the formation of the desired Schiff base. []

Q2: How does the structure of 4-amino-N-methylbenzamide contribute to the properties of the resulting polyimide aerogels?

A2: When 4-amino-N-methylbenzamide reacts with 3,3',4,4'-biphenyltetracarboxylic dianhydride, it forms the basis of a polyimide network. [] The presence of the amide group (-CONH-) in 4-amino-N-methylbenzamide introduces intermolecular hydrogen bonding within the polyimide structure. [] This hydrogen bonding enhances the mechanical strength and thermal stability of the resulting aerogels. [] Additionally, the aromatic rings within the structure contribute to the aerogels' high surface area and porosity. []

Q3: What analytical techniques are typically employed to characterize the structure and properties of compounds derived from 4-amino-N-methylbenzamide?

A3: Several techniques are crucial for characterizing these compounds. Elemental analysis helps verify the elemental composition and confirm successful synthesis. [] H¹ NMR spectroscopy provides detailed information about the hydrogen atoms' environment within the molecule, further validating the structure. [] Differential scanning calorimetry (DSC) helps study the compound's thermal behavior, such as melting point and phase transitions. [] For materials like aerogels, additional techniques like nitrogen adsorption-desorption isotherms are employed to analyze surface area and pore size distribution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.